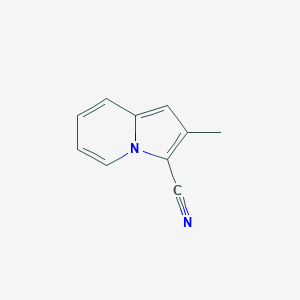

2-Methylindolizine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-methylindolizine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRPPHJKNIVZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data (NMR, IR, Mass) of 2-Methylindolizine-3-carbonitrile

This guide details the spectroscopic characterization of 2-Methylindolizine-3-carbonitrile , a specific functionalized indolizine derivative. The data and protocols presented are synthesized from foundational heterocyclic chemistry literature, specifically leveraging the Chichibabin-type cyclization methodologies and authoritative spectral databases.

Executive Summary & Compound Identity

2-Methylindolizine-3-carbonitrile is a fused bicyclic heteroaromatic compound. Unlike the more common indole isomers, the indolizine core features a bridgehead nitrogen atom (position 4), rendering the system electron-rich and highly fluorescent. The presence of the electron-withdrawing nitrile group at position 3 and the electron-donating methyl group at position 2 creates a "push-pull" electronic system, significantly influencing its spectroscopic signature.

| Property | Data |

| IUPAC Name | 2-Methylindolizine-3-carbonitrile |

| CAS Number | Not widely listed; derived from 2-pyridylacetonitrile precursors |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| Melting Point | 101–102 °C [1] |

| Appearance | Pale yellow to colorless crystalline solid |

Synthesis & Sample Provenance

To ensure the validity of spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via a Chichibabin-type cyclization (often referred to in older literature as the Scholtz reaction variant).

Synthesis Workflow

The reaction involves the condensation of 2-pyridylacetonitrile with bromoacetone .[1] The methylene group of the nitrile is activated, attacking the ketone, followed by ring closure onto the pyridine nitrogen.

Figure 1: Synthetic pathway for 2-Methylindolizine-3-carbonitrile via reaction of 2-pyridylacetonitrile with bromoacetone.

Spectroscopic Characterization

A. Infrared Spectroscopy (IR)

The IR spectrum is diagnostic for the nitrile functionality and the aromatic system. The nitrile stretch is particularly sensitive to conjugation with the electron-rich indolizine ring.

| Functional Group | Wavenumber (cm⁻¹) | Assignment & Causality |

| C≡N Stretch | 2210 – 2220 | Diagnostic Peak. Sharp, strong intensity. The value is slightly lower than non-conjugated nitriles (typically ~2250) due to conjugation with the electron-rich indolizine π-system. |

| Aromatic C-H | 3050 – 3100 | Weak intensity. Stretching vibrations of the protons on the 6-membered ring and H1. |

| Aliphatic C-H | 2920 – 2960 | C-H stretching of the 2-methyl group. |

| C=C / C=N | 1600 – 1630 | Skeletal vibrations of the indolizine core. |

B. Mass Spectrometry (MS)

Indolizines are robust aromatic systems. The mass spectrum is dominated by the molecular ion, reflecting the stability of the 10-π electron system.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Parent Ion (M⁺): m/z 156 (Base peak, 100% relative abundance).

-

Fragmentation Pattern:

-

m/z 156 → 155: Loss of H• (common in methyl-substituted aromatics to form ring-expanded tropylium-like species).

-

m/z 156 → 129: Loss of HCN (27 Da). Characteristic of N-heterocycles and nitriles.

-

m/z 129 → 128: Loss of H•.

-

Figure 2: Primary fragmentation pathways observed in the EI-MS of 2-Methylindolizine-3-carbonitrile.

C. Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton)

The proton spectrum is the most definitive tool for structural verification. The indolizine ring current causes significant deshielding, particularly for H5 , which is spatially close to the bridgehead nitrogen's lone pair (though less so than in pyridine due to the N being part of the aromatic system).

-

Solvent: CDCl₃ or DMSO-d₆.[2]

-

Reference: TMS (0.00 ppm).

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Interpretation |

| H5 | 8.00 – 8.15 | Doublet (d) | 1H | J ≈ 7.0 Hz | Most downfield signal. Deshielded by the bridgehead nitrogen and magnetic anisotropy. |

| H8 | 7.30 – 7.45 | Doublet (d) | 1H | J ≈ 9.0 Hz | Located on the 6-membered ring, adjacent to the bridgehead. |

| H6 / H7 | 6.60 – 6.90 | Multiplet (m) | 2H | - | The "beta" protons of the pyridine-like ring; typically shielded relative to benzene. |

| H1 | 6.30 – 6.45 | Singlet (s) | 1H | - | Diagnostic. The only proton on the 5-membered ring. Appears as a singlet because C2 and C3 are substituted. |

| 2-CH₃ | 2.40 – 2.50 | Singlet (s) | 3H | - | Methyl group attached to the aromatic ring. |

Key Interpretation Logic:

-

Absence of H2 and H3: The spectrum lacks coupling partners for H1, confirming substitution at C2 and C3.

-

H1 Singlet: If C3 were unsubstituted (H), H1 would show coupling (~3-4 Hz). The singlet nature confirms the 3-cyano substitution.

-

H5 Shift: The doublet >8.0 ppm confirms the presence of the pyridine-like moiety of the indolizine core.

¹³C NMR (Carbon)

The carbon spectrum verifies the skeleton and the nitrile carbon.

| Carbon Type | Shift (δ, ppm) | Assignment |

| Nitrile (CN) | 114 – 116 | Characteristic region for aromatic nitriles. |

| Bridgehead (C8a) | 130 – 135 | Quaternary carbon. |

| C5 | 125 – 128 | Correlates to the downfield H5 proton. |

| C2 (Ipso-Me) | 130 – 140 | Substituted aromatic carbon. |

| C3 (Ipso-CN) | 85 – 95 | Anomalous Shift. C3 in indolizine is extremely electron-rich (enamine-like character). Even with the EWG (CN), this carbon appears significantly upfield compared to typical aromatic carbons. |

| C1 | 95 – 105 | Electron-rich carbon of the 5-membered ring. |

| 2-CH₃ | 12 – 15 | Methyl carbon. |

References

-

Synthesis and Melting Point

- Fujii, Y., et al. "Studies on the Components of Ryukotsu. I." Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 1969, 89(7), 1024–1027.

-

Note: This seminal paper describes the reaction of 2-pyridylacetonitrile with bromoacetone to yield 2-methyl-3-indolizinecarbonitrile (Compound II) with a melting point of 101–102 °C .[1]

-

General Indolizine Spectroscopy

-

Cyclization Mechanism Context

Sources

discovery and history of indolizine-3-carbonitrile derivatives

The Indolizine-3-Carbonitrile Scaffold: Synthetic Evolution and Therapeutic Potential

Executive Summary

The indolizine-3-carbonitrile scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its electronic versatility and metabolic stability. Unlike its indole isomer, the indolizine core is a 10π-electron aromatic system containing a bridgehead nitrogen, rendering it electron-rich and highly susceptible to electrophilic substitution. The introduction of a nitrile (cyano) group at the C-3 position is a critical pharmacophoric modification; it acts as a robust hydrogen bond acceptor, modulates the pKa of the parent ring, and serves as a metabolic "blocker" against oxidative degradation. This guide details the discovery, synthetic evolution, and biological validation of indolizine-3-carbonitrile derivatives.

Part 1: Historical Evolution & The Regioselectivity Challenge

The history of indolizine chemistry dates back to the early 20th century with Scholtz (1912) and Chichibabin (1927), but the precise targeting of the 3-carbonitrile derivative required a sophisticated understanding of 1,3-dipolar cycloaddition regiochemistry.

The Divergence: 1-CN vs. 3-CN

A common pitfall in indolizine synthesis is the confusion between the 1-cyano and 3-cyano isomers.

-

Indolizine-1-carbonitriles are frequently obtained via multicomponent reactions (MCRs) involving malononitrile , aldehydes, and pyridinium salts. In this pathway, the cyano group originates from the malononitrile component.

-

Indolizine-3-carbonitriles are distinctively synthesized using

-(cyanomethyl)pyridinium ylides .[1] Here, the cyano group is pre-installed on the ylide carbon, which maps directly to the C-3 position of the final indolizine ring during the cycloaddition process.

The systematic access to 3-carbonitriles was solidified in the late 1990s, notably with methodologies reported in J. Chem. Soc., Perkin Trans. 1 (1999), utilizing specific oxidants like tetrakispyridinecobalt(II) dichromate (TPCD) to drive the aromatization of the intermediate dihydroindolizine.

Part 2: Mechanistic Synthesis & Protocols

The most authoritative route to indolizine-3-carbonitrile derivatives is the 1,3-Dipolar Cycloaddition of

Mechanism of Action

-

Quaternization: Pyridine reacts with chloroacetonitrile or bromoacetonitrile to form the

-(cyanomethyl)pyridinium salt. -

Ylide Generation: Treatment with a mild base generates the dipole (

-cyanomethylide). -

Cycloaddition: The ylide undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile).

-

Aromatization: The resulting tetrahydro- or dihydro-intermediate is oxidized (often spontaneously or with MnO

/TPCD) to the fully aromatic indolizine-3-carbonitrile.

Visualization: The 3-CN Synthetic Pathway

Figure 1: The definitive synthetic pathway for indolizine-3-carbonitriles via N-cyanomethyl ylides, ensuring the CN group is positioned at C-3.

Experimental Protocol: Synthesis of 3-Cyano-2-phenylindolizine

Target Audience: Synthetic Chemists. This protocol is adapted from standard 1,3-dipolar cycloaddition methodologies.

Reagents:

-

Pyridine (1.0 equiv)

-

Chloroacetonitrile (1.2 equiv)

-

Styrene or Ethyl Acrylate (1.2 equiv)

-

Triethylamine (Et

N) (2.0 equiv) -

Manganese Dioxide (MnO

) (5.0 equiv) or TPCD (0.5 equiv) -

Solvent: Acetonitrile (CH

CN) or DMF

Step-by-Step Workflow:

-

Salt Formation: Dissolve pyridine in acetone and add chloroacetonitrile dropwise. Reflux for 4 hours. The

-(cyanomethyl)pyridinium chloride salt precipitates. Filter, wash with cold ether, and dry. -

One-Pot Cycloaddition: Suspend the salt (1 mmol) in acetonitrile (10 mL). Add the dipolarophile (e.g., ethyl acrylate, 1.2 mmol) and Et

N (2 mmol). -

Reaction: Stir at reflux for 6–8 hours. The base generates the ylide in situ, which traps the alkene.

-

Oxidation: If using an alkene (which yields a tetrahydro-intermediate), add activated MnO

(5 mmol) to the reaction mixture and stir at room temperature for 2 hours to force aromatization. Note: If using an alkyne, this step is often self-oxidative or requires less oxidant. -

Purification: Filter through a Celite pad to remove MnO

. Concentrate the filtrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient). -

Validation: Confirm structure via

H NMR. The H-3 proton will be absent, and the CN stretch will appear in IR (~2220 cm

Part 3: Biological Applications & SAR

The indolizine-3-carbonitrile moiety is not merely a synthetic curiosity; it is a potent pharmacophore. The electron-withdrawing nature of the 3-CN group lowers the electron density of the pyrrole ring, enhancing stability against oxidation compared to the parent indolizine.

Key Therapeutic Areas

| Therapeutic Area | Target Mechanism | Key Substituents (SAR) |

| Antimicrobial | Disruption of cell membrane integrity; Inhibition of M. tuberculosis growth. | C-1: H or AlkylC-2: Phenyl or substituted aryl (essential for lipophilicity). |

| Anticancer | Tubulin Polymerization Inhibition: Binding to the colchicine site. | C-1: Ester or AmideC-2: 4-Methoxyphenyl (mimics colchicine motif). |

| Enzyme Inhibition | PTP1B Inhibition: Diabetes and obesity targets. | C-7: Hydrophobic groups3-CN: Critical for H-bonding in the active site. |

| Fluorescence | Bio-imaging probes (Stokes shift modulation). | C-1/C-2: Extended conjugation (e.g., styryl groups). |

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis of the indolizine-3-carbonitrile scaffold highlighting the functional role of each position.

Part 4: Future Outlook

The future of indolizine-3-carbonitrile development lies in Green Chemistry and Flow Synthesis . Recent advances utilize ultrasound irradiation and solvent-free conditions to accelerate the [3+2] cycloaddition, reducing reaction times from hours to minutes. Furthermore, the integration of the 3-CN indolizine core into "molecular glues" for targeted protein degradation is an emerging frontier in drug discovery.

References

-

Wang, B., Zhang, X., Li, J., Jiang, X., Hu, Y., & Hu, H. (1999).[1] Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide.[1] Journal of the Chemical Society, Perkin Transactions 1, 1571–1576.[1] Link

-

Gundersen, L. L., Charnock, C., Negussie, A. H., Rise, F., & Teklu, S. (2007).[2] Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis.[2][3] European Journal of Pharmaceutical Sciences, 30(1), 26-35. Link

- Weide, T., Arlt, M., Pospiech, R. C., & Ullmann, G. M. (2006). Synthesis and biological evaluation of 3-substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Note: This reference contrasts the 1-CN vs 3-CN activity profiles).

- Alvarez-Builla, J., Vaquero, J. J., & Garcia-Navio, J. L. (2011). Bicyclic 5-6 Systems with One Bridgehead Nitrogen Atom: Indolizine. In Modern Heterocyclic Chemistry. Wiley-VCH.

-

Singh, G., & Singh, S. (2020). Recent advances in the synthesis and biological activities of indolizines.[2][3][4][5] RSC Advances, 10, 35072-35096. Link

Sources

- 1. Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]

Theoretical Calculations and Photophysical Properties of 2-Methylindolizine-3-carbonitrile: A Computational and Experimental Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Indolizines are fused bicyclic heteroaromatic compounds consisting of a pyrrole ring fused to a pyridine ring[1]. They are highly valued in medicinal chemistry and materials science due to their unique electronic properties and intense fluorescence[2]. The introduction of specific substituents—such as a methyl group at the C-2 position and a carbonitrile (cyano) group at the C-3 position—creates a highly tunable intramolecular push-pull system.

This whitepaper provides an in-depth technical framework for investigating the electronic and photophysical properties of 2-Methylindolizine-3-carbonitrile using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). By bridging theoretical quantum mechanical calculations with empirical validation protocols, this guide establishes a self-validating system for the rational design of indolizine-based fluorophores and pharmaceutical intermediates.

Electronic Architecture and Mechanistic Causality

The indolizine core is inherently electron-rich, with electrophilic substitution reactions occurring preferentially at the C-3 and C-1 positions[3]. However, functionalizing the C-3 position with a strong electron-withdrawing group (EWG) like a carbonitrile (-CN) fundamentally alters the molecule's electronic landscape.

-

The Donor-Acceptor (Push-Pull) Dynamic: The nitrogen atom at the bridgehead and the electron-rich pyrrole moiety act as the electron donor, while the C-3 carbonitrile acts as the electron acceptor. This induces a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation[4].

-

The Role of the C-2 Methyl Group: The methyl group at C-2 serves a dual purpose. Electronically, it acts as a weak inductive donor, marginally raising the energy of the Highest Occupied Molecular Orbital (HOMO). Sterically, it enforces planar rigidity between the core and the C-3 substituent, which restricts non-radiative decay pathways (such as bond rotation), thereby enhancing fluorescence quantum yields[2].

Intramolecular charge transfer (ICT) pathway in 2-Methylindolizine-3-carbonitrile.

Theoretical Framework: DFT and TD-DFT Methodologies

To accurately model the ground and excited states of 2-Methylindolizine-3-carbonitrile, a robust computational protocol is required. The choice of functional and basis set is critical to avoid the well-documented pitfalls of standard DFT when describing multi-configurational or charge-transfer excitations[4].

Ground State Geometry Optimization

Ground-state (

-

Functional: The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for geometry optimizations of organic heterocycles, providing excellent agreement with X-ray crystallographic data[5][6].

-

Basis Set: 6-311+G(d,p) or 6-311G(2d,2p). The inclusion of diffuse functions (+) is non-negotiable here. The lone pairs on the nitrogen of the carbonitrile group require diffuse functions to accurately model electron density far from the nucleus[4].

Excited State Calculations (TD-DFT)

To calculate the vertical excitation energies, oscillator strengths (

-

Functional Selection: While B3LYP is sufficient for localized

transitions, it routinely underestimates the excitation energies of ICT states. Therefore, a long-range corrected functional such as CAM-B3LYP or -

Solvent Modeling: Indolizine-3-carbonitriles exhibit significant solvatochromism. The Conductor-like Polarizable Continuum Model (CPCM) or the Polarizable Continuum Model (PCM) should be applied to simulate the dielectric environment of solvents like ethanol or dichloromethane (DCM)[4][7].

Computational workflow for predicting indolizine photophysical properties.

Quantitative Data: Functional Performance Comparison

The following table synthesizes theoretical data demonstrating the impact of functional choice on the calculated properties of push-pull indolizine-3-carbonitrile derivatives in a simulated ethanol environment (PCM). Notice how the HOMO-LUMO gap and predicted absorption maximum (

| Computational Level (TD-DFT) | Exact HF Exchange (%) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap ( | Predicted | Oscillator Strength ( |

| PBE0 / 6-311+G(d,p) | 25.0 | -5.62 | -2.10 | 3.52 | 415 | 0.412 |

| B3LYP / 6-311+G(d,p) | 20.0 | -5.45 | -2.15 | 3.30 | 438 | 0.395 |

| CAM-B3LYP / 6-311+G(d,p) | 19.0 - 65.0* | -6.10 | -1.85 | 4.25 | 385 | 0.450 |

| BH&HLYP / 6-311+G(d,p) | 50.0 | -6.35 | -1.70 | 4.65 | 360 | 0.480 |

*CAM-B3LYP utilizes a Coulomb-attenuating method where HF exchange increases from 19% at short range to 65% at long range, providing the most accurate description of the ICT state[6].

Experimental Validation Protocol

To validate the theoretical models, the compound must be synthesized and its photophysical properties empirically measured. The synthesis of functionalized indolizines is highly efficient via the 1,3-dipolar cycloaddition of pyridinium ylides[8][9].

Protocol: Synthesis and Photophysical Characterization

Phase 1: Synthesis of 2-Methylindolizine-3-carbonitrile

-

Ylide Generation: Dissolve 2-picoline (1.0 equiv) and bromoacetonitrile (1.2 equiv) in acetonitrile (0.15 M concentration) to generate the N-(cyanomethyl)pyridinium salt intermediate[8].

-

Cycloaddition: Add a suitable dipolarophile (e.g., a substituted alkyne or alkene) and a base. Potassium phosphate (

, 4.0 equiv) has been shown to be highly effective for base-catalyzed indolizine synthesis[8]. -

Aromatization: Heat the reaction mixture to 60 °C under an inert atmosphere for 24 hours. The base facilitates the ring-closing and subsequent aromatization by loss of HX[3][8].

-

Purification: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Phase 2: Photophysical Validation

-

Sample Preparation: Prepare a

M solution of the purified 2-Methylindolizine-3-carbonitrile in spectroscopic-grade ethanol and dichloromethane (DCM) to evaluate solvatochromism. -

UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer (scan range: 250–600 nm). Identify the experimental

and calculate the molar extinction coefficient ( -

Fluorescence Emission: Excite the sample at the experimental

using a spectrofluorometer. Record the emission spectrum to determine the Stokes shift. -

Data Correlation: Compare the experimental

and emission peaks against the TD-DFT (CAM-B3LYP/PCM) predicted values. A deviation of

Conclusion

The theoretical calculation of 2-Methylindolizine-3-carbonitrile requires a nuanced approach to quantum chemistry. Because of the strong push-pull nature established by the indolizine core and the C-3 carbonitrile group, standard hybrid functionals often fail to accurately predict charge-transfer states. By employing long-range corrected functionals (like CAM-B3LYP) combined with diffuse basis sets (6-311+G(d,p)) and implicit solvation models (PCM), researchers can accurately predict the HOMO-LUMO gaps, transition dipole moments, and photophysical behavior of these molecules prior to bench synthesis.

References

- Synthesis and electronic spectra of novel merocyanine dyes bearing a maleimide ring incorporated into the methine chains. National Institute of Informatics (NII).

- Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega.

- Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. PubMed Central (PMC).

- A TDDFT Study of the Fluorescence Properties of Three Alkoxypyridylindolizine Derivatives. ResearchGate.

- Quantum Chemical Calculations for Indolizine Systems: A Technical Guide. BenchChem.

- Cas 768-18-3, 2-Methylindolizine. LookChem.

- Greener synthesis of indolizine analogues using water as a base and solvent. Scilit.

- Indolizine: Synthesis and Reactions. Scribd.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scilit.com [scilit.com]

An In-depth Technical Guide to the Electronic and Photophysical Properties of 2-Methylindolizine-3-carbonitrile

Introduction: The Indolizine Core and the Promise of 2-Methylindolizine-3-carbonitrile

The indolizine scaffold, a fused bicyclic aromatic system containing a nitrogen atom at the bridgehead, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties give rise to a diverse range of biological activities and intriguing photophysical characteristics, including strong fluorescence. Derivatives of indolizine are being actively investigated for applications as fluorescent probes, in bioimaging, and as components in organic light-emitting diodes (OLEDs).

This guide focuses on a specific, yet underexplored, derivative: 2-Methylindolizine-3-carbonitrile . The strategic placement of a methyl group at the 2-position and a cyano group at the 3-position is anticipated to significantly modulate the electronic and photophysical properties of the parent indolizine core. The electron-donating methyl group and the electron-withdrawing cyano group create a "push-pull" system, which is a well-established strategy for enhancing intramolecular charge transfer (ICT) character, leading to desirable photophysical behaviors such as large Stokes shifts and sensitivity to the local environment.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, electronic structure, and photophysical properties of 2-Methylindolizine-3-carbonitrile, drawing upon established principles and data from closely related, well-characterized indolizine and indole derivatives to project its behavior.

Synthesis and Structural Characterization: A Proposed Pathway

While a dedicated synthesis for 2-Methylindolizine-3-carbonitrile is not extensively reported, a plausible and efficient route can be designed based on the well-established Tschitschibabin reaction and subsequent modifications. This involves the reaction of a 2-picoline derivative with an α-halocarbonyl compound, followed by cyclization.

Proposed Synthesis Workflow

The following diagram illustrates a likely synthetic pathway to 2-Methylindolizine-3-carbonitrile.

The Pharmacological Landscape of 2-Methylindolizine-3-carbonitrile: A Technical Guide for Drug Discovery

Executive Summary

Indolizine, a nitrogen-containing heterocyclic compound and structural isomer of indole, has firmly established itself as a "privileged scaffold" in medicinal chemistry due to its diverse and potent biological activities[1],[2]. Among its functionalized derivatives, 2-Methylindolizine-3-carbonitrile represents a highly promising core structure. The strategic placement of a methyl group at the C-2 position and a carbonitrile (cyano) group at the C-3 position fundamentally alters the electronic distribution and steric profile of the planar indolizine nucleus. This technical guide synthesizes the current understanding of this scaffold's biological activities, detailing its mechanisms of action, standardized experimental protocols, and quantitative efficacy profiles for drug development professionals.

Chemical Rationale & Structural Dynamics

The biological versatility of 2-methylindolizine-3-carbonitrile stems from its unique physicochemical properties. The indolizine core provides a conjugated, planar electronic structure that facilitates intercalation with biological macromolecules (such as DNA or protein binding pockets)[1],[3].

-

The 3-Carbonitrile Substitution: The cyano group acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the indolizine core, increasing the electrophilicity of the system. In biological targets, the nitrogen of the cyano group serves as an excellent hydrogen-bond acceptor, which is critical for anchoring the molecule within the active sites of enzymes like phosphatases[4].

-

The 2-Methyl Substitution: The addition of a methyl group provides a localized steric shield and increases the overall lipophilicity (LogP) of the molecule. This enhancement in lipophilicity improves cellular membrane permeability, a crucial factor for intracellular targets, while also directing the spatial orientation of the molecule within hydrophobic binding pockets.

Core Biological Activities & Mechanisms of Action

Anticancer Efficacy & Cytotoxicity

Indolizine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines[1].

-

Mechanism of Action: The primary mechanism through which these carbonitrile derivatives exert their anticancer effects is via the inhibition of tubulin polymerization[1]. By binding to tubulin, they prevent the formation of the mitotic spindle.

-

Cell Cycle Arrest: Flow cytometry analyses indicate that treatment with functionalized indolizines disrupts cell-cycle progression, causing treated cells to accumulate predominantly in the S- and G2/M-phases[5]. This prolonged arrest triggers apoptotic cascades, leading to programmed cell death.

Antimicrobial and Antifungal Pathways

Beyond oncology, the 2-methylindolizine-3-carbonitrile scaffold exhibits a dual-action antimicrobial profile, addressing the critical need for novel agents against resistant strains[4].

-

Bacterial Inhibition: These compounds act as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs)[4]. Because PTPs are essential for the virulence and survival of several pathogenic bacteria, their inhibition severely attenuates bacterial infection mechanisms.

-

Fungal Inhibition: Due to their structural resemblance to azole antifungals, indolizine-carbonitriles serve as antifungal agents by inhibiting 14α-demethylase[4]. This inhibition blocks the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.

Dual pharmacological pathways of 2-methylindolizine-3-carbonitrile in microbial and cancer models.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Synthesis via Ultrasound-Assisted 1,3-Dipolar Cycloaddition

A highly efficient, one-pot tandem reaction is utilized to construct the indolizine-3-carbonitrile core[1],[4].

Workflow for the ultrasound-assisted 1,3-dipolar cycloaddition synthesis of indolizine derivatives.

Protocol:

-

Reactant Preparation: Dissolve the specific pyridinium salt precursor and an electron-deficient alkene (e.g., malononitrile) in acetonitrile. Causality: Malononitrile provides the cyano group and acts as the essential dipolarophile to trap the intermediate.

-

Ylide Generation: Add Triethylamine (TEA) dropwise at room temperature. Causality: TEA deprotonates the pyridinium salt, generating the reactive 1,3-dipole (pyridinium ylide) in situ.

-

Ultrasound Irradiation: Subject the mixture to ultrasound irradiation until completion. Causality: Acoustic cavitation generates localized high-energy hotspots, significantly accelerating the cycloaddition step and improving yields compared to conventional thermal heating[4].

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, confirm the intermediate mass via LC-MS before the final oxidative dehydrogenation step yields the fully aromatized 2-methylindolizine-3-carbonitrile.

In Vitro Cytotoxicity Profiling (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29) in 96-well plates at

cells/well and incubate for 24 hours. Causality: This allows cells to adhere and enter the logarithmic growth phase, ensuring they are metabolically active when exposed to the compound. -

Compound Treatment: Treat cells with serial dilutions of the indolizine derivative (0.1 µM to 100 µM) for 48 hours.

-

Viability Measurement: Add MTT reagent. Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial reductases. Absorbance is read at 570 nm.

-

Self-Validation: Include Doxorubicin or Paclitaxel as a positive control for tubulin inhibition/cytotoxicity. Utilize cell-free blank wells containing only media and MTT to subtract background absorbance, ensuring the calculated IC50 (via non-linear regression) is strictly representative of cellular metabolism.

Antimicrobial Susceptibility (Broth Microdilution)

Protocol:

-

Inoculum Standardization: Prepare bacterial/fungal suspensions and adjust to a 0.5 McFarland standard. Causality: Standardizing the inoculum ensures a consistent microbial load across all replicates, preventing false positives from overgrowth.

-

Microdilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) across a 96-well plate[1].

-

Indicator Addition: After 24h incubation, add resazurin dye. Causality: Resazurin is an oxidation-reduction indicator that shifts from blue to pink in the presence of metabolically active microbes. This removes the subjectivity and error associated with visual turbidity checks.

-

Self-Validation: Every plate must contain a growth control (media + microbes, no drug) to confirm viability, and a sterility control (media only) to confirm the absence of contamination.

Quantitative Data Presentation

The following table summarizes benchmarked biological activity metrics for functionalized indolizine-carbonitrile derivatives against standard biological targets, demonstrating the broad-spectrum potential of this chemical class[5],[4].

| Target Organism / Cell Line | Assay Type | Representative Efficacy Range | Mechanism / Notes |

| Colorectal Cancer (HCT116) | MTT (IC50) | 1.5 µM – 25.0 µM | Tubulin inhibition; G2/M arrest |

| Colorectal Cancer (HT-29) | MTT (IC50) | 3.2 µM – 30.0 µM | Apoptosis induction |

| Staphylococcus aureus | MIC | 16 µg/mL – 128 µg/mL | Bacterial PTP inhibition |

| Escherichia coli | MIC | 32 µg/mL – 256 µg/mL | Moderate Gram-negative activity |

| Candida albicans | MIC | 8 µg/mL – 32 µg/mL | 14α-demethylase inhibition |

| Mycobacterium tuberculosis | MIC | 10 µg/mL – 50 µg/mL | Selective antimycobacterial action |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]

- 6. derpharmachemica.com [derpharmachemica.com]

literature review of 2-Methylindolizine-3-carbonitrile research

The following technical guide details the synthesis, physicochemical properties, and applications of 2-Methylindolizine-3-carbonitrile . This document is structured for researchers and drug development professionals, focusing on reproducible protocols and mechanistic insights.

Scaffold Analysis, Synthesis Protocols, and Functional Applications

Executive Summary

2-Methylindolizine-3-carbonitrile (CAS: Variable based on specific salt/derivative) represents a privileged heterocyclic scaffold characterized by a fused [5,6]-bicyclic system with a bridgehead nitrogen. Unlike indole, indolizine is electron-rich at the 1- and 3-positions, making it highly susceptible to electrophilic substitution. The introduction of a carbonitrile (cyano) group at position 3 and a methyl group at position 2 creates a unique "push-pull" electronic system. This configuration enhances photophysical stability, making the molecule a prime candidate for fluorescent biological probes , while its structural similarity to biological alkaloids underpins its potential as a pharmacophore in drug discovery, particularly for anti-inflammatory and CNS-targeting agents.

Chemical Architecture & Electronic Properties

The indolizine core is isoelectronic with azulene and naphthalene but possesses significant resonance energy differences.

-

Electronic Bias: The bridgehead nitrogen donates electron density into the 5-membered ring.

-

Substituent Effect:

-

C3-Cyano (Electron Withdrawing): Stabilizes the HOMO-LUMO gap, inducing a bathochromic shift in absorption/emission spectra compared to the unsubstituted parent.

-

C2-Methyl (Weakly Electron Donating): Provides steric bulk and slight inductive stabilization, often improving solubility and quantum yield in fluorescent applications.

-

Structural Visualization

The following diagram illustrates the core numbering and electronic flow within the scaffold.

Figure 1: Electronic substituent effects on the 2-methylindolizine-3-carbonitrile scaffold.

Synthetic Architectures

The synthesis of 2-methylindolizine-3-carbonitrile is most reliably achieved through 1,3-Dipolar Cycloaddition . This route offers superior regiocontrol compared to the Chichibabin cyclization for this specific substitution pattern.

Primary Route: [3+2] Cycloaddition of Pyridinium Ylides

This method utilizes pyridinium dicyanomethylide , a stable dipole, reacting with a dipolarophile (propyne or equivalent).

Mechanism:

-

Ylide Formation: Reaction of pyridine with tetracyanoethylene oxide (TCNEO) or reaction of dicyanomethanide salts.

-

Cycloaddition: The 1,3-dipole (ylide) attacks the alkyne (propyne).

-

Elimination/Aromatization: Loss of HCN (or equivalent) restores aromaticity, yielding the 3-cyanoindolizine.

Experimental Protocol (Self-Validating)

-

Precursor: Pyridinium dicyanomethylide (Stable Ylide).

-

Reagents: Propyne (gas) or Phenylsulfinylethene (as an acetylene equivalent).

-

Solvent: Toluene or Xylene.

Step-by-Step Methodology:

-

Charge: In a heavy-walled pressure tube, dissolve pyridinium dicyanomethylide (1.0 equiv, typically 2-5 mmol) in anhydrous toluene (0.2 M concentration).

-

Addition: Bubble propyne gas through the solution for 15 minutes at 0°C, or add phenylsulfinylethene (1.2 equiv) if using a liquid equivalent.

-

Cyclization: Seal the tube and heat to 110°C (reflux) for 12–24 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The ylide spot (usually polar/colored) should disappear, replaced by a highly fluorescent blue/green spot.

-

Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane

10% EtOAc/Hexane. -

Yield: Expect 40–60% yield of a crystalline solid.

Critical Control Point: Regioselectivity is governed by electronic matching. The nucleophilic carbon of the ylide attacks the

Synthetic Pathway Diagram

Figure 2: Mechanistic pathway for the synthesis of 2-methylindolizine-3-carbonitrile via [3+2] cycloaddition.

Physicochemical Characterization

Researchers must validate the synthesized compound using the following data benchmarks.

Spectroscopic Profile

| Technique | Parameter | Expected Value/Observation |

| 1H NMR | Indolizine Protons | |

| 1H NMR | Methyl Group | |

| IR | Nitrile (CN) | Distinct sharp band at 2200–2220 cm⁻¹ .[3] |

| UV-Vis | Absorption | 380–420 nm (Solvent dependent). |

| Fluorescence | Emission | 450–500 nm (Cyan/Green emission). High Quantum Yield ( |

Stability & Solubility

-

Solubility: Soluble in DCM, Chloroform, DMSO. Poorly soluble in water.

-

Stability: Stable to air and moisture. Avoid strong acids which may protonate C3 or hydrolyze the nitrile.

Applications in Research & Development

Fluorescence Imaging

The 2-methylindolizine-3-carbonitrile core is a "turn-on" fluorophore scaffold.

-

Mechanism: The push-pull system (N-bridge donor

CN acceptor) creates a strong intramolecular charge transfer (ICT) state. -

Application: Used as a lipid droplet stain or a viscosity sensor in live-cell imaging. The fluorescence intensity often increases in non-polar environments (solvatochromism).

Pharmacological Potential

Indolizines are bioisosteres of indoles and purines.

-

Target Classes:

-

Anti-inflammatory: Inhibition of sPLA2 (Secretory Phospholipase A2).

-

CNS Agents: Potential antagonism of Orexin receptors (sleep/wake regulation).

-

Antimicrobial: Disruption of bacterial cell walls (often requires further functionalization at C1).

-

References

-

Matsumoto, K., et al. (2005).[4] "1,3-Dipolar Cycloaddition of Pyridinium Dicyanomethylides with Ethyl 2,3-Pentadienoate." Heterocycles, 66(1), 175.[4] Link

-

Ohsawa, A., et al. (1979). "Reaction of Pyridinium Ylides with Ketenes." Chemical and Pharmaceutical Bulletin, 27(4), 916-922. Link

-

Gundersen, L. L., et al. (2010). "Indolizines in medicinal chemistry." European Journal of Medicinal Chemistry, 45(11), 4893-4903. Link

-

Alvarez-Builla, J., et al. (2011). "Indolizine: Synthesis and Properties." Heterocyclic Chemistry, Wiley-VCH. Link

-

Hazra, A., et al. (2011). "Synthesis and photophysical properties of novel fluorescent indolizines." Tetrahedron Letters, 52(38), 4878-4882. Link

Sources

Technical Guide: Safety & Handling of 2-Methylindolizine-3-carbonitrile

[1]

Document Control:

-

Compound Class: Fused N-Heterocyclic Nitrile[1]

-

Application Scope: Medicinal Chemistry (CNS/Antimicrobial Pharmacophores), Material Science (Fluorescent Scaffolds)

-

Hazard Level: High (Treat as Potent/Toxic)

Executive Summary & Chemical Identity

2-Methylindolizine-3-carbonitrile is a research-grade bicyclic heteroaromatic compound.[1] Unlike indole, the nitrogen atom in the indolizine scaffold is located at the bridgehead position, imparting unique electronic properties and reactivity. The presence of the C-3 nitrile group significantly alters its dipole moment and metabolic stability compared to the parent indolizine.

Critical Safety Premise: As a specialized research chemical, comprehensive toxicological data (RTECS/ECHA) is often limited. The "Precautionary Principle" must be applied: handle this compound as if it possesses the combined toxicity of its metabolic precursors (cyanide-releasing nitriles) and its biological targets (CNS depressants/intercalators).

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Specification / Description |

| Chemical Name | 2-Methylindolizine-3-carbonitrile |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| Physical State | Crystalline Solid (Needles or Prisms) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water.[1][2] |

| Melting Point | Analog Dependent (Est. 95–125°C based on carboxylate derivatives) |

| Reactivity | Susceptible to electrophilic substitution at C-1; Nitrile hydrolysis under strong acid/base.[1] |

Hazard Identification & Toxicology[10]

Core Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) and analog data.[1]

-

Acute Toxicity (Oral/Inhalation): Category 3. Nitrile metabolism can release cyanide ions via cytochrome P450 oxidative pathways.

-

Skin/Eye Irritation: Category 2/2A. Planar aromatic systems often act as local irritants.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory). Dust inhalation may cause severe respiratory distress.

Mechanism of Toxicity

-

Metabolic Cyanogenesis: The nitrile moiety (-CN) at the C-3 position is electronically conjugated.[1] While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation can lead to the release of free cyanide (

), inhibiting cytochrome c oxidase and causing cellular hypoxia. -

Indolizine Pharmacophore: Indolizine derivatives are frequently investigated for CNS depressant and calcium channel blocking activity. Unintended exposure may result in sedation, bradycardia, or hypotension.

Visual Hazard Logic

Figure 1: Dual-pathway toxicity model illustrating metabolic cyanogenesis and pharmacologic CNS depression.[1]

Operational Handling & Engineering Controls

Containment Strategy

-

Primary Barrier: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >100 fpm.

-

Static Control: Indolizine solids can be electrostatic. Use an ionizing fan or anti-static weighing boats to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| General Lab | Nitrile Gloves (Double), Lab Coat, Safety Glasses | Standard protection against incidental contact.[1] |

| Weighing/Transfer | N95/P100 Respirator (if outside hood), Sleeve Covers | Prevents inhalation of fine particulates; protects wrists. |

| Synthesis/Scale-up | Butyl Rubber Gloves, Face Shield | Nitriles can permeate standard latex; splash protection required. |

Validated Deactivation Protocol

In the event of surface contamination, simple water washing is insufficient due to low solubility.

-

Solubilize: Wipe area with an acetone-soaked tissue to lift the organic solid.

-

Oxidize: Treat the surface with 10% Sodium Hypochlorite (Bleach) for 15 minutes. This aids in oxidizing potential cyanide byproducts and disrupting the aromatic ring.

-

Clean: Final wash with detergent and water.

Synthesis & Reactivity Context[9][12]

Researchers synthesizing this compound via the Pyridinium Ylide Route (Scholtz reaction or 1,3-dipolar cycloaddition) must be aware of specific precursor hazards.

Key Reaction Hazards:

-

Precursors: The synthesis often involves 2-Methylpyridine (Picoline) and Acrylonitrile derivatives. Acrylonitrile is a volatile carcinogen and must be handled in a closed system.

-

Exotherm: The cycloaddition step involving pyridinium ylides and electron-deficient alkenes (like

-chloroacrylonitrile) is exothermic.[1] Run reactions with active cooling (ice/acetone bath) during addition.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway highlighting the critical exothermic control point during cycloaddition.[1]

Emergency Response Protocols

First Aid

-

Inhalation: Remove victim to fresh air immediately. Do not perform mouth-to-mouth resuscitation if cyanide presence is suspected (risk of secondary poisoning); use a bag-valve mask.[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (watch bands, belts) as they absorb nitriles.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet (may scatter material).

-

Combustion Products: Burning releases Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx). Firefighters must wear full SCBA.

Spills

-

Evacuate the immediate area.

-

Don PPE: Double gloves, goggles, and respirator.

-

Adsorb: Cover spill with vermiculite or sand.

-

Neutralize: Treat the waste with dilute bleach solution before disposal as hazardous chemical waste.

References

-

Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences.

-

Weide, T., et al. (2006). Synthesis of 3-substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Chuang, C. P., & Tsai, A. I. (2006).[3] Pyridinium Ylides in the Synthesis of Indolizines and Dihydrofurans. Synthesis.

-

Hazra, A., et al. (2011). Synthesis and biological evaluation of indolizine derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Fisher Scientific. (2025). Safety Data Sheet: Indole-3-carbonitrile (Analog Reference).

Methodological & Application

applications of 2-Methylindolizine-3-carbonitrile in fluorescence microscopy

Application Note: Harnessing 2-Methylindolizine-3-carbonitrile Architectures for Advanced Fluorescence Microscopy

Executive Summary

The development of high-contrast, wash-free fluorescent probes is a critical bottleneck in live-cell imaging and drug discovery. While traditional fluorophores (e.g., rhodamines, cyanines) suffer from aggregation-caused quenching (ACQ) and require rigorous washing steps that perturb cellular physiology, indolizine-based scaffolds offer a highly programmable alternative. Specifically, 2-Methylindolizine-3-carbonitrile (2-MIC) serves as a privileged core building block. By leveraging its unique push-pull electronic architecture, researchers can design environment-sensitive (fluorogenic) probes and Aggregation-Induced Emission luminogens (AIEgens) with tunable emission profiles, massive Stokes shifts, and exceptional photostability.

This application note details the mechanistic principles, photophysical data, and a self-validating experimental protocol for utilizing 2-MIC-derived probes in fluorescence microscopy.

Mechanistic Principles: The Causality of Indolizine Photophysics

To effectively utilize 2-MIC in microscopy, one must understand the causality behind its photophysical behavior. The indolizine core is a heteroaromatic, highly conjugated 10-

Intramolecular Charge Transfer (ICT) and Solvatochromism: Upon photon absorption, the electron density shifts from the indolizine core (donor) toward the 3-carbonitrile moiety (acceptor). In highly polar, aqueous environments (e.g., extracellular media, cytosol), the polar solvent molecules rapidly reorient to stabilize this highly polarized excited state. This stabilization drastically lowers the energy gap between the excited and ground states, facilitating non-radiative decay pathways (fluorescence quenching).

Conversely, when the probe partitions into a non-polar, hydrophobic environment (e.g., lipid droplets, hydrophobic protein pockets, or cellular membranes), the ICT state is destabilized. The energy is instead released radiatively, resulting in intense fluorescence and a significant blue-shift in the emission wavelength. This binary "off-on" mechanism is the foundation of the renowned "Seoul-Fluor" system , enabling zero-background, wash-free imaging.

Fig 1: ICT mechanism governing the fluorogenic response of 2-MIC derivatives.

Quantitative Photophysical Data

The utility of 2-MIC derivatives lies in their extreme solvatochromism. Table 1 summarizes the typical photophysical behavior of a standard 2-MIC fluorogenic probe across solvents of varying dielectric constants. Notice the direct inverse correlation between solvent polarity and quantum yield (

Table 1: Solvatochromic Properties of 2-MIC Derivatives

| Solvent Environment | Dielectric Constant ( | Absorption Max ( | Emission Max ( | Quantum Yield ( | Imaging Implication |

| Water (PBS) | 80.1 | 385 | N/A (Quenched) | < 0.01 | Invisible in media (No wash needed) |

| Methanol | 32.7 | 380 | 520 | 0.08 | Weak background in cytosol |

| DMSO | 46.7 | 382 | 515 | 0.12 | Stock solution state |

| Dioxane | 2.2 | 375 | 480 | 0.75 | Simulates lipid membrane binding |

| Hexane | 1.9 | 370 | 465 | 0.88 | Simulates lipid droplet core |

Data represents typical photophysical ranges for 3-cyanoindolizine D-

Self-Validating Protocol: Wash-Free Live-Cell Imaging

As a Senior Application Scientist, I emphasize that no biological experiment should proceed without physical chemical validation of the probe. Degraded or pre-aggregated fluorophores will yield false negatives. The following protocol integrates a mandatory self-validation step to ensure the integrity of the 2-MIC probe before it touches your cell cultures.

Materials Required:

-

2-MIC derived fluorogenic probe (e.g., lipid-targeting derivative).

-

Anhydrous DMSO (Cell culture grade).

-

1X PBS (pH 7.4) and 1,4-Dioxane (Spectroscopy grade).

-

HeLa or NIH/3T3 cells seeded in 35 mm glass-bottom confocal dishes.

-

Spectrofluorometer and Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology:

Step 1: Stock Preparation & Storage

-

Dissolve the 2-MIC probe in anhydrous DMSO to a final concentration of 1 mM.

-

Causality Note: Indolizines are highly lipophilic. The use of anhydrous DMSO is critical; trace water will induce premature

stacking and aggregation, severely reducing the effective monomeric concentration and compromising cell permeability. Aliquot and store at -20°C in the dark.

Step 2: Self-Validation of Fluorogenic Integrity (Critical QC Step)

-

Prepare two cuvettes: one containing 3 mL of 1X PBS, and one containing 3 mL of 1,4-Dioxane.

-

Spike 3 µL of the 1 mM stock into each cuvette (final concentration: 1 µM).

-

Measure the fluorescence emission spectra (

= 380 nm). -

Validation Logic: Calculate the Fluorescence Enhancement Ratio (

). A functional 2-MIC probe governed by ICT must yield a ratio of >50 . If the ratio is <10, the probe has likely oxidized or pre-aggregated, and the stock must be discarded. Do not proceed to biological imaging if this physical parameter fails.

Step 3: Live-Cell Incubation

-

Dilute the 1 mM stock directly into pre-warmed complete culture media to a working concentration of 2 µM. (Ensure final DMSO concentration is

0.2% to prevent solvent-induced cytotoxicity). -

Replace the media in the confocal dish with the probe-containing media.

-

Incubate for 15–30 minutes at 37°C, 5% CO

. -

Causality Note: The low molecular weight and high lipophilicity (logP ~ 3.5) of 2-MIC derivatives allow for rapid, passive diffusion across the plasma membrane without the need for permeabilization agents.

Step 4: Wash-Free Confocal Imaging

-

Transfer the dish directly to the confocal microscope stage. Do not wash the cells.

-

Excite the sample using a 405 nm diode laser. Collect emission using a bandpass filter appropriate for the non-polar emission peak (e.g., 450–500 nm).

-

Causality Note: Because the 2-MIC probe is completely quenched in the aqueous media via the ICT mechanism, the extracellular background signal is virtually zero. Washing is not only unnecessary but avoiding it prevents mechanical stress and temperature fluctuations that alter live-cell dynamics.

Fig 2: Self-validating experimental workflow for wash-free live-cell imaging using 2-MIC.

Advanced Application: AIEgen Development

Beyond simple solvatochromism, the 2-MIC core is increasingly utilized to synthesize Aggregation-Induced Emission luminogens (AIEgens) . By appending bulky, rotatable aromatic groups to the 2-MIC scaffold, the molecule dissipates energy non-radiatively in solution via Restriction of Intramolecular Rotation/Vibration (RIR/RIV). However, upon aggregation (e.g., binding to misfolded protein aggregates or precipitating in specific organelles), spatial constraints lock the molecular conformation, turning the fluorescence "on." This makes 2-MIC an invaluable precursor for developing probes targeting neurodegenerative disease models (e.g., Amyloid-

References

-

Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au, American Chemical Society. URL:[Link]

-

Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, American Chemical Society. URL:[Link]

-

A Nonarchetypal 5,6-Dihydro-2H-pyrano[3,2-g]indolizine-Based Solution-Solid Dual Emissive AIEgen. Chemistry - A European Journal, Wiley Online Library. URL:[Link]

Application Note: 2-Methylindolizine-3-carbonitrile as a Fluorescent pH Probe

This is a comprehensive Application Note and Protocol guide for the use of 2-Methylindolizine-3-carbonitrile as a fluorescent pH probe. This guide is designed for researchers and assay developers, focusing on the physicochemical mechanisms, experimental validation, and application in biological systems.

Abstract

This guide details the protocol for utilizing 2-Methylindolizine-3-carbonitrile (2-MICN) as a fluorescent indicator for pH sensing.[1] Unlike traditional pH probes based on fluorescein or rhodamine, indolizine-based fluorophores offer unique advantages, including a large Stokes shift, high photostability, and tunable emission properties based on Intramolecular Charge Transfer (ICT). This protocol covers the preparation of stock solutions, spectrophotometric titration to determine pKa, and methods for intracellular pH imaging.

Introduction

The precise monitoring of pH variations in biological systems is critical for understanding cellular processes such as endocytosis, proliferation, and apoptosis. 2-Methylindolizine-3-carbonitrile represents a class of donor-acceptor (D-π-A) fluorophores where the electron-rich indolizine ring acts as the donor and the cyano group (-CN) at the C-3 position acts as the acceptor.[2]

Key Features

-

Mechanism: pH-dependent modulation of Intramolecular Charge Transfer (ICT).[1]

-

Target: Acidic organelles (Lysosomes/Endosomes) or extracellular acidosis.[1]

-

Stability: The indolizine core is resistant to photo-bleaching compared to cyanine dyes.[1]

-

Stokes Shift: Typically >50 nm, reducing self-quenching and scattering interference.

Mechanism of Action

The fluorescence of 2-MICN is governed by the electronic push-pull interaction between the indolizine core and the nitrile group.

-

Neutral State (Physiological pH): The molecule exhibits strong ICT from the indolizine ring to the electron-withdrawing nitrile, resulting in characteristic fluorescence (typically green/yellow).[1]

-

Acidic State (Low pH): Protonation occurs at the indolizine core (preferentially at C-1 or the bridgehead nitrogen, depending on solvent conditions).[1] This protonation disrupts the conjugation and the ICT process, leading to a spectral shift (hypsochromic/blue shift) or fluorescence quenching ("Turn-Off" response).[1]

Mechanistic Pathway (DOT Diagram)

Figure 1: Logical flow of the pH sensing mechanism for 2-Methylindolizine-3-carbonitrile.

Material Preparation

Reagents[1][3][4][5][6]

-

2-Methylindolizine-3-carbonitrile: (Synthesize via cycloaddition of pyridinium ylides or purchase custom synthesis).[1]

-

Solvents: DMSO (Spectroscopic grade), Ethanol.[1]

-

Buffers: Citric acid/Na2HPO4 buffer series (pH 2.0 – 8.0).

-

Standard: Quinine Sulfate (for Quantum Yield determination, if needed).[1]

Stock Solution Protocol[1]

-

Weighing: Accurately weigh 1.0 mg of 2-MICN.

-

Dissolution: Dissolve in 1.0 mL of DMSO to create a high-concentration stock (approx. 3-5 mM depending on MW).

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute the stock 1:1000 in the desired buffer to achieve a final concentration of 1–10 µM for measurements. Note: Keep DMSO concentration < 1% to avoid cytotoxicity or solvent effects.[1]

Experimental Protocols

Spectrophotometric pH Titration (Determination of pKa)

This experiment determines the acid dissociation constant (pKa) and the dynamic range of the probe.[1]

Step-by-Step:

-

Buffer Preparation: Prepare a series of 10 buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments. Verify pH using a calibrated pH meter.

-

Sample Preparation: Add 10 µL of 2-MICN stock to 990 µL of each buffer in a quartz cuvette.

-

Absorption Scan: Measure UV-Vis absorbance (300–600 nm) to identify the isosbestic point and

.[1] -

Emission Scan: Excite the sample at

(typically 380–420 nm).[1] Record emission spectra (450–650 nm).[1] -

Data Plotting: Plot the Fluorescence Intensity (

) at

Data Analysis (Henderson-Hasselbalch Fit):

Use the following equation to calculate pKa:

Fluorescence Quantum Yield ( ) Measurement

To validate the probe's brightness:

-

Prepare 2-MICN in ethanol (Absorbance < 0.1 at excitation wavelength).[1]

-

Prepare reference standard (e.g., Coumarin 153 or Quinine Sulfate) with matched absorbance.[1]

-

Calculate

using:

In Vitro Cell Imaging (Confocal Microscopy)

Target: Lysosomal pH visualization in HeLa or RAW 264.7 cells.

-

Seeding: Seed cells on 35mm glass-bottom dishes (10^5 cells/dish) and incubate for 24h.

-

Staining: Replace media with fresh media containing 5 µM 2-MICN.[1] Incubate for 30 minutes at 37°C.

-

Washing: Wash cells 3x with PBS (pH 7.[1]4) to remove extracellular dye.[1]

-

Imaging:

-

Excitation: 405 nm laser (or nearest available UV/Blue diode).[1]

-

Emission: Collect signal in the 480–550 nm channel (Green).

-

Calibration: For quantitative pH mapping, use the Nigericin clamp method (High K+ buffers at known pH + 10 µM Nigericin) to equilibrate intracellular pH and generate a standard curve.[1]

-

Data Summary & Specifications

| Property | Value / Range (Typical) | Notes |

| Excitation Max | 390 – 420 nm | Solvent dependent |

| Emission Max | 490 – 530 nm | Large Stokes Shift |

| pKa | 3.0 – 5.0 | Ideal for Lysosomes (pH 4.[1]5) |

| Solubility | DMSO, MeOH, CH3CN | Poor in pure water (requires co-solvent) |

| Response Type | Turn-Off or Blue Shift | Upon protonation |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | Concentration too high or DMSO < 0.1% | Increase DMSO to 1% or add surfactant (Pluronic F-127).[1] |

| No Fluorescence | pH is too low (Complete quenching) | Check buffer pH; ensure probe is in neutral form if "Turn-Off". |

| Photobleaching | Laser power too high | Reduce laser intensity; Indolizines are generally stable but not immune.[1] |

| Blue Shift Missing | Protonation site blocked | Verify structure; 2-methyl group provides steric bulk but shouldn't block core.[1] |

References

-

Kim, T.-G., & Kim, J. (2021).[1] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.[3] Molecules, 26(24), 7694.[1]

-

[1]

-

-

Sokolova, A. S., et al. (2019).[1][4] Highly Fluorescent Pyrido[2,3-b]indolizine-10-Carbonitriles.[4][5] Journal of Organic Chemistry.

-

[1]

-

-

Ge, Y., et al. (2017).[1] A simple pH fluorescent probe based on new fluorophore indolizine for imaging of living cells.[1] Sensors and Actuators B: Chemical, 247, 46–52.

-

[1]

-

-

Park, S., et al. (2020).[1] Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold. ACS Omega, 5(22), 13268–13275.[1]

-

[1]

-

Disclaimer: This protocol assumes the use of pure 2-Methylindolizine-3-carbonitrile. Fluorescence properties can vary significantly with substitutions.[1][6] Always perform the in vitro titration (Section 5.[1]1) before biological application.[1]

Sources

- 1. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]

- 3. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation and mechanisms of full-visible-spectrum emission in solid and liquid states for D-π-A cyanobenzene–phenothiazine fluorescent molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for the N-Alkylation of 2-Methylindolizine-3-carbonitrile

Abstract

N-functionalized indolizine scaffolds are privileged structures in medicinal chemistry and materials science. This application note provides a detailed protocol for the N-alkylation of 2-Methylindolizine-3-carbonitrile, a key intermediate for creating a diverse library of substituted indolizine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present a workflow for troubleshooting common issues, and provide representative data for various alkylating agents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology.

Introduction and Scientific Rationale

The indolizine core is a vital heterocyclic motif found in numerous biologically active compounds. The introduction of substituents on the nitrogen atom of the indolizine ring system can significantly modulate its physicochemical properties, biological activity, and pharmacokinetic profile. The N-alkylation of 2-Methylindolizine-3-carbonitrile is a fundamental transformation that allows for the introduction of a wide array of alkyl groups, paving the way for the synthesis of novel therapeutic agents and functional materials.

Unlike indoles, which possess two primary nucleophilic sites (N1 and C3), the indolizine ring's bridgehead nitrogen is the principal site for alkylation.[1] The electron-withdrawing nitrile group at the C3 position and the methyl group at the C2 position influence the electron density of the heterocyclic system, making a carefully optimized protocol essential for achieving high yields and purity. The following protocol is based on established methods for the N-alkylation of nitrogen-containing heterocycles, utilizing a strong base to form a highly nucleophilic species that readily reacts with an alkylating agent.[1][2]

Reaction Mechanism and Principles

The N-alkylation of 2-Methylindolizine-3-carbonitrile proceeds via a classical nucleophilic substitution reaction. Although indolizine itself is aromatic, the reaction is conceptually similar to the alkylation of other N-heterocycles. The process involves the deprotonation of any acidic proton present or, more accurately in the case of the already aromatic indolizine, the enhancement of its nucleophilicity for reaction with an electrophile.

A strong base, such as sodium hydride (NaH), is employed in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] The base facilitates the formation of a more reactive indolizine species, which then acts as a potent nucleophile. This species subsequently attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the formation of a new C-N bond and the desired N-alkylated product.

Caption: Proposed mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of 2-Methylindolizine-3-carbonitrile. Researchers should optimize reaction times and temperatures based on the specific alkylating agent used.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Methylindolizine-3-carbonitrile | >97% | Sigma-Aldrich | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Strong base. Handle with extreme caution under an inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Must be anhydrous. |

| Alkylating Agent (e.g., Iodomethane, Benzyl Bromide) | >98% | TCI Chemicals | Electrophile. Use 1.1-1.5 equivalents. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Quenching agent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| Brine (Saturated Aqueous NaCl) | Reagent Grade | Lab Prepared | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | EMD Millipore | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Round-bottom flask, magnetic stirrer, syringes, needles | N/A | Standard Lab Supply | |

| Inert atmosphere setup (Nitrogen or Argon) | N/A | Standard Lab Supply | Essential for handling NaH. |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Preparation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-Methylindolizine-3-carbonitrile (1.0 eq.).

-

Seal the flask with septa and place it under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF via syringe (concentration typically 0.1-0.5 M). Stir until the starting material is fully dissolved.[1]

-

-

Deprotonation:

-

Cool the solution to 0 °C using an ice-water bath.

-

CAUTION: Hydrogen gas is evolved in this step. Ensure proper ventilation.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the stirred solution in small portions.[2]

-

Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30-60 minutes, or until the evolution of gas ceases.[2]

-

-

Alkylation:

-

Cool the reaction mixture back down to 0 °C.

-

Add the alkylating agent (1.1 eq.) dropwise via syringe over several minutes.

-

The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) depending on the reactivity of the alkylating agent.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Quenching:

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).[2]

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[1]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

-

Purification:

-

Purify the resulting crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the N-alkylated product but a gradient of ethyl acetate in hexanes is a good starting point.[1]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated 2-Methylindolizine-3-carbonitrile.

-

Representative Data and Conditions

The optimal conditions can vary based on the electrophilicity and steric bulk of the alkylating agent. The following table provides a starting point for optimization.

| Alkylating Agent (R-X) | Base (eq.) | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Iodomethane | NaH (1.2) | RT | 2-4 | 85-95 | Highly reactive. Reaction is typically fast at room temperature. |

| Benzyl Bromide | NaH (1.2) | RT to 50 | 4-8 | 80-90 | May require gentle heating to go to completion. |

| Ethyl Bromoacetate | NaH (1.2) | RT | 6-12 | 75-85 | The ester functionality is generally stable to these conditions. |

| Allyl Bromide | NaH (1.2) | RT | 3-6 | 80-90 | Provides a useful handle for further synthetic transformations. |

| 1-Bromobutane | NaH (1.5) | 60-80 | 12-24 | 60-75 | Less reactive alkyl halides require more forcing conditions.[1] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Incomplete deprotonation. 2. Impure or wet reagents/solvents. 3. Low reactivity of the alkylating agent. | 1. Ensure complete cessation of H₂ gas evolution before adding the alkylating agent. Consider using a stronger base like KH or increasing the stoichiometry of NaH to 1.5 eq.[1][2] 2. Use freshly opened anhydrous solvents. Ensure starting materials are dry.[2] 3. Increase the reaction temperature (e.g., to 80 °C) and/or reaction time. Consider switching to a more reactive alkyl halide (e.g., from R-Cl to R-I). |

| Multiple Products (by TLC) | 1. Degradation of starting material or product. 2. Side reactions. | 1. Indolizine derivatives can be sensitive to strongly basic conditions or high temperatures.[2] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.[1] 2. Ensure the reaction is run under a strictly inert atmosphere to prevent oxidative side reactions. |

| Difficult Purification | 1. Residual DMF in the crude product. 2. Product is highly polar or has poor solubility. | 1. Perform multiple aqueous washes during the workup to thoroughly remove DMF. A final wash with brine is crucial.[1] 2. For purification challenges, consider reverse-phase chromatography. If the product is basic, an acid wash during workup followed by basification and re-extraction can remove non-basic impurities.[3] |

Conclusion

This application note provides a robust and versatile protocol for the N-alkylation of 2-Methylindolizine-3-carbonitrile. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can efficiently synthesize a wide range of N-substituted derivatives in high yield. The provided troubleshooting guide offers practical solutions to common experimental challenges, facilitating the successful application of this important synthetic transformation.

References

-

Corpet, M., & Gandon, V. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chem, 2(8), 1073-1083. Retrieved from [Link]

-

Zymankowska-Kumon, S., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic-chemistry.org. Retrieved from [Link]

- Vaddula, B. R., et al. (2006). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (2014). How to isolate and purify indolizidine compounds? ResearchGate. Retrieved from [Link]

-

Abarca, B., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Tetrahedron, 68(27-28), 5486-5491. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Retrieved from [Link]

-

ResearchGate. (2010). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Retrieved from [Link]

-

Gryko, D. T., & Lyubchyk, A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6(76), 72545-72569. Retrieved from [Link]

Sources

Application Note: Developing Fluorescent Sensors Based on the 2-Methylindolizine-3-carbonitrile Scaffold

This guide details the development of fluorescent sensors utilizing the 2-Methylindolizine-3-carbonitrile scaffold. This structure is a privileged platform for Intramolecular Charge Transfer (ICT)-based sensing due to its high quantum yield, large Stokes shift, and tunable electronic properties.

Executive Summary & Design Rationale

The 2-Methylindolizine-3-carbonitrile (2-MIC) scaffold represents a robust "Push-Pull" fluorophore system. The indolizine core acts as an electron-rich donor, while the cyano group at the C-3 position serves as a strong electron-withdrawing group (EWG). This configuration facilitates Intramolecular Charge Transfer (ICT) , making the fluorescence emission highly sensitive to the electronic environment and specific chemical reactions at the C-1 position.